1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a dihydroxy oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a dihydroxy oxolane precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, thereby preventing the replication of viruses or the proliferation of cancer cells. The pathways involved include the inhibition of DNA polymerase and reverse transcriptase, which are crucial for the replication of genetic material .
Comparison with Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- **(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
Uniqueness: 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both dihydroxy and methyl groups on the oxolane ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and pharmaceutical development .
Properties
Molecular Formula |
C10H14N2O5 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-4-3-12(10(16)11-8(4)15)9-7(14)6(13)5(2)17-9/h3,5-7,9,13-14H,1-2H3,(H,11,15,16)/t5-,6+,7?,9-/m1/s1 |
InChI Key |
MXFFCFOTFSPXOE-WJZMDOFJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)C)O)O |
Origin of Product |
United States |
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